molecular formula C24H21ClN4O5 B2739399 N-(4-chlorobenzyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1358492-02-0

N-(4-chlorobenzyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B2739399
CAS RN: 1358492-02-0
M. Wt: 480.91
InChI Key: PRCCRUYOGUDXJC-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H21ClN4O5 and its molecular weight is 480.91. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Pharmacological Potential

The synthesis of 1,3,4-oxadiazole derivatives has been explored for their potential pharmacological activities. A novel synthetic route leading to various N-aryl/aralkyl derivatives showcasing potent α-glucosidase inhibitory potential has been reported (Iftikhar et al., 2019). These compounds were synthesized from 4-chlorobenzoic acid through a series of conversions, indicating a methodological relevance to the synthesis of complex molecules like N-(4-chlorobenzyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide. Their structural determination and evaluation for α-glucosidase inhibition underline the potential of such compounds in drug development, especially as leads for diabetes management.

Biological Assessment of Heterocyclic Compounds

Further research into heterocyclic compounds, particularly those featuring the 1,2,4-oxadiazol cycle, reveals their diverse biological properties. Karpina et al. (2019) developed methods for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides and assessed their biological activity. This work highlights the utility of 1,2,4-oxadiazol derivatives in medicinal chemistry, offering insights into how N-(4-chlorobenzyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide might be used in pharmacological contexts (Karpina et al., 2019).

Spectroscopic and Photovoltaic Efficiency Studies

Spectroscopic studies and photovoltaic efficiency modeling of benzothiazolinone acetamide analogs, which share structural similarities with the target compound, have been conducted. These studies provide insights into the electronic properties and potential applications of such compounds in dye-sensitized solar cells (DSSCs), highlighting their good light harvesting efficiency and free energy of electron injection (Mary et al., 2020). This suggests possible research avenues for N-(4-chlorobenzyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide in the field of renewable energy.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O5/c1-32-19-10-7-16(12-20(19)33-2)22-27-23(34-28-22)18-4-3-11-29(24(18)31)14-21(30)26-13-15-5-8-17(25)9-6-15/h3-12H,13-14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCCRUYOGUDXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

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